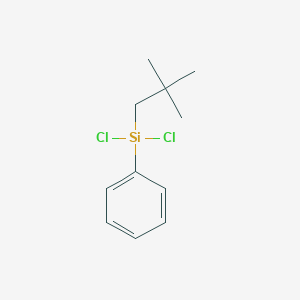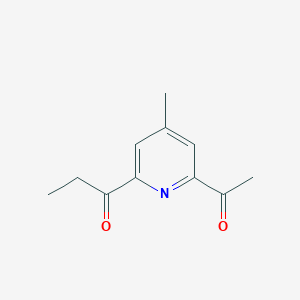
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is an organic compound with the molecular formula C11H13NO2 It features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the acylation of 4-methyl-2-pyridyl ketone with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylpyridin-2-yl)ethanone: Lacks the propan-1-one moiety, making it less versatile in certain reactions.
1-(6-Acetylpyridin-2-yl)propan-1-one: Similar structure but without the methyl group, which can affect its reactivity and applications.
2-Acetylpyridine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
114578-67-5 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-4-11(14)10-6-7(2)5-9(12-10)8(3)13/h5-6H,4H2,1-3H3 |
Clé InChI |
YCLIUGZJWLMLQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=N1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
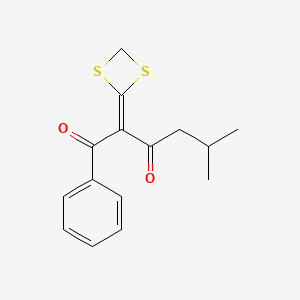

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
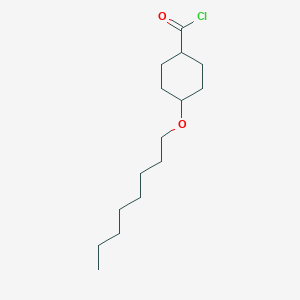
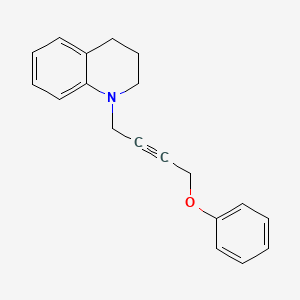
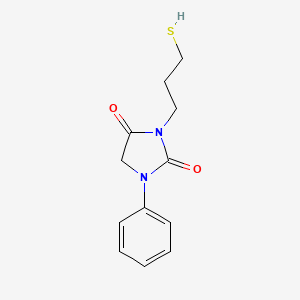
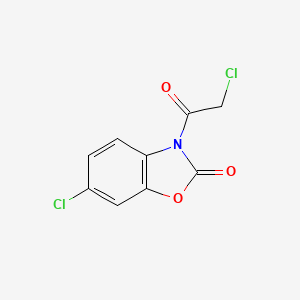
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
